molecular formula C17H21N7O B2637187 N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105205-21-7

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2637187
CAS RN: 1105205-21-7
M. Wt: 339.403
InChI Key: QZIQJUTYZIVLMT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
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Scientific Research Applications

Perovskite Solar Cells (PSCs)

The design and optimization of hole-transporting materials (HTMs) significantly impact the efficiency of PSCs. Researchers have explored novel HTMs based on N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Specifically, two compounds—CP1 and CP2—were designed with different conjugated π-bridge cores. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) revealed that CP1 and CP2 exhibit improved properties compared to the parent HTM (H101). These enhancements include better stability, higher hole mobility, and uniform film morphology. Experimental validation confirmed the theoretical predictions, with CP1-based PSCs achieving a superior power conversion efficiency (PCE) of 15.91% compared to H101-based devices (14.78%) .

Bruton’s Tyrosine Kinase (BTK) Inhibition

BTK plays a crucial role in B cell malignancies and autoimmune disorders. Researchers have investigated the potential of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as BTK inhibitors. These compounds hold promise for treating B cell-related diseases by targeting the B cell receptor (BCR) signaling pathway .

Anaplastic Lymphoma Kinase (ALK) Inhibition

In the context of non-small cell lung cancer (NSCLC), ALK is a validated therapeutic target. Scientists synthesized a series of 1,3,5-triazine derivatives, among which ASP3026 (14a) emerged as a potent and selective ALK inhibitor. The structure of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine contributes to its ALK inhibitory activity .

Mechanism of Action

Target of Action

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR), specifically the T790M mutants of EGFR . EGFR is a transmembrane protein that is a receptor for members of the epidermal growth factor family (EGF family) of extracellular protein ligands .

Mode of Action

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a noncovalent inhibitor of the T790M mutants of EGFR . It binds to the EGFR kinase domain, thereby inhibiting the activation of the receptor and subsequent downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR by N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. The inhibition of these pathways can lead to the suppression of tumor growth and proliferation .

Pharmacokinetics

The compound’s ability to selectively inhibit egfr t790m mutants over wild-type egfr suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of EGFR activation and downstream signaling pathways . This leads to the suppression of tumor growth and proliferation, making it a potential therapeutic agent for cancers with EGFR T790M mutations .

properties

IUPAC Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-23-7-9-24(10-8-23)17-20-15(14-11-18-22-16(14)21-17)19-12-3-5-13(25-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQJUTYZIVLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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